4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline
Overview
Description
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
It is known that this compound is an important organic intermediate . Organic intermediates often play crucial roles in various chemical reactions, serving as the building blocks in the synthesis of complex molecules.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be critical in its interaction with its targets.
Biochemical Pathways
Given its role as an organic intermediate, it can be inferred that this compound may be involved in various biochemical pathways, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyestuff .
Result of Action
As an organic intermediate, it is likely to contribute to the formation of more complex molecules in pharmaceutical, agrochemical, and dyestuff fields .
Action Environment
Like other organic intermediates, its reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline typically involves the following steps:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse substituents.
Scientific Research Applications
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Due to its unique chemical properties, it is used in the development of advanced materials such as polymers and coatings.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)quinoline: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
2-(Trifluoromethyl)quinoline: Lacks the piperazine moiety, affecting its biological activity and target specificity.
4-(Piperazin-1-yl)-6-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at a different position, leading to variations in chemical reactivity and biological effects.
Uniqueness
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline is unique due to the presence of both the piperazine and trifluoromethyl groups. This combination enhances its lipophilicity, metabolic stability, and biological activity, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)13-9-12(20-7-5-18-6-8-20)10-3-1-2-4-11(10)19-13/h1-4,9,18H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJGCFMRAFRJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380666 | |
Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-79-9 | |
Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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